molecular formula C14H17NO2 B1291311 tert-Butyl 7-methyl-1H-indole-1-carboxylate CAS No. 442910-62-5

tert-Butyl 7-methyl-1H-indole-1-carboxylate

Cat. No. B1291311
CAS RN: 442910-62-5
M. Wt: 231.29 g/mol
InChI Key: CLWLUJSRNYWKRY-UHFFFAOYSA-N
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Description

Tert-Butyl 7-methyl-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The tert-butyl group attached to the indole framework suggests that this compound could be used as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can be achieved through various methods. For instance, the Hemetsberger-Knittel reaction, as mentioned in one study, utilizes tert-butyl azidoacetate for the synthesis of tert-butyl indole-2-carboxylate, which could be a related compound . Another study describes the synthesis of a tert-butyl ester of a chloro-substituted cephalosporin derivative, indicating the versatility of tert-butyl esters in synthetic chemistry . Although these studies do not directly describe the synthesis of this compound, they provide insight into the synthetic utility of tert-butyl esters in indole chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives can be complex and is often analyzed using techniques such as NMR, MS, FT-IR, and X-ray crystallography. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined using X-ray diffraction, and its electronic structure was studied using density functional theory (DFT) . Similarly, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was confirmed by various spectroscopic methods and X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of indole derivatives.

Chemical Reactions Analysis

Indole derivatives, including those with tert-butyl groups, can undergo a variety of chemical reactions. The action of tert-butyl azidoformate on the conjugate bases of indole derivatives leads to the formation of N-(tert-butoxycarbonyl)indole derivatives, among other products . This indicates that tert-butyl esters can participate in reactions that introduce protecting groups or modify the indole core. Additionally, the reactivity of tert-butyl esters in the presence of the Vilsmeier reagent has been explored, demonstrating the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents can affect properties such as solubility, boiling point, and reactivity. Gas-liquid chromatography and mass spectral analysis can be used to separate and quantify carboxylates, including those with tert-butyl groups, indicating the potential for analytical applications . The crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate reveals hydrogen bonding patterns that could influence its physical properties .

Scientific Research Applications

Synthesis of Potent Antagonists

One significant application of tert-butyl derivatives in scientific research is in the synthesis of potent antagonists, such as 5-HT6 antagonists. For example, Isherwood et al. (2012) described the synthesis of a potent 5-HT6 antagonist using a tert-butyl derivative, highlighting its utility in the preparation of compounds for biological testing (Isherwood et al., 2012).

Catalyst in Oxidation of Alcohols

Shen et al. (2012) found that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate can act as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This application is significant in the field of organic synthesis, offering an efficient method to oxidize specific alcohol types (Shen et al., 2012).

Utility in Hemetsberger-Knittel Reaction

The utility of tert-butyl azidoacetate in the Hemetsberger-Knittel reaction, as described by Kondo et al. (1999), exemplifies another research application. This reaction pathway is pivotal for the synthesis of various indole derivatives, showing the compound's versatility in organic synthesis (Kondo et al., 1999).

Metathesis Reactions for Synthesis of Carbazoles

In the synthesis of ring-fused carbazoles, tert-butyl derivatives play a crucial role. Pelly et al. (2005) utilized tert-butyl derivatives in metathesis reactions to synthesize the indolo[2,3-a]carbazole core, indicating its importance in complex organic compound synthesis (Pelly et al., 2005).

Application in Palladium-Catalyzed Intramolecular Annulation

Zhang and Larock (2003) demonstrated the use of tert-butylimines derived from N-substituted 2-bromo-1H-indole-3-carboxaldehydes in palladium-catalyzed intramolecular iminoannulation. This process is crucial for producing various gamma-carboline derivatives, showcasing the tert-butyl derivative's application in complex chemical syntheses (Zhang & Larock, 2003).

Synthesis of Marine Alkaloid Analogues

Carbone et al. (2013) reported the synthesis of deaza-analogues of the bis-indole alkaloid topsentin using tert-butyl derivatives. This work emphasizes the role of tert-butyl derivatives in synthesizing bioactive compounds and their analogues (Carbone et al., 2013).

Synthesis of Indole Derivatives

Akbari and Faryabi (2023) described an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives using tert-butyl derivatives. This method highlights the importance of tert-butyl derivatives in the preparation of indole derivatives, a crucial class of organic compounds (Akbari & Faryabi, 2023).

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of “tert-Butyl 7-methyl-1H-indole-1-carboxylate” could involve further exploration of its synthesis methods and potential applications in various fields.

properties

IUPAC Name

tert-butyl 7-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10-6-5-7-11-8-9-15(12(10)11)13(16)17-14(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWLUJSRNYWKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619228
Record name tert-Butyl 7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

442910-62-5
Record name tert-Butyl 7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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